REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.CC(C)([O-])C.[K+].F[C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][CH:17]=1>C(O)(C)(C)C>[N+:22]([C:19]1[CH:20]=[CH:21][C:16]([O:7][C:6]2[CH:5]=[CH:4][C:3]([CH3:8])=[CH:2][CH:1]=2)=[CH:17][CH:18]=1)([O-:24])=[O:23] |f:1.2|
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Name
|
|
Quantity
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190 g
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Type
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reactant
|
Smiles
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C1=CC(=CC=C1O)C
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Name
|
|
Quantity
|
220.2 g
|
Type
|
reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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C(C)(C)(C)O
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Name
|
|
Quantity
|
272.7 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)[N+](=O)[O-]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After heating
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Type
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TEMPERATURE
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Details
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at reflux for 18 hours
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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by cooling
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Type
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CUSTOM
|
Details
|
the resulting yellow precipitate was removed by filtration
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Type
|
WASH
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Details
|
washed with absolute ethanol
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Type
|
CUSTOM
|
Details
|
The combined filtrate and washings were evaporated on the Buchi
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined benzene layers were dried over magnesium sulphate
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a yellow residue which
|
Type
|
CUSTOM
|
Details
|
was recrystallised from hexane (2 l)
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OC2=CC=C(C=C2)C)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |